molecular formula C12H10ClNO3S2 B161699 5-(benzamidomethyl)thiophene-2-sulfonyl Chloride CAS No. 138872-44-3

5-(benzamidomethyl)thiophene-2-sulfonyl Chloride

Cat. No.: B161699
CAS No.: 138872-44-3
M. Wt: 315.8 g/mol
InChI Key: VGSWVDWOXYTAPG-UHFFFAOYSA-N
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Description

5-(benzamidomethyl)thiophene-2-sulfonyl Chloride is a chemical compound with the molecular formula C12H10ClNO3S2 and a molecular weight of 315.8 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 5-(benzamidomethyl)thiophene-2-sulfonyl Chloride typically involves the reaction of thiophene-2-sulfonyl chloride with benzamidomethyl derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(benzamidomethyl)thiophene-2-sulfonyl Chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(benzamidomethyl)thiophene-2-sulfonyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(benzamidomethyl)thiophene-2-sulfonyl Chloride involves its ability to react with nucleophiles and form stable sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-(benzamidomethyl)thiophene-2-sulfonyl Chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(benzamidomethyl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S2/c13-19(16,17)11-7-6-10(18-11)8-14-12(15)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSWVDWOXYTAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381173
Record name 5-(Benzamidomethyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138872-44-3
Record name 5-(Benzamidomethyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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